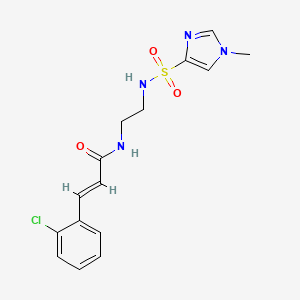

![molecular formula C26H27N3O B2646012 N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide CAS No. 478076-96-9](/img/structure/B2646012.png)

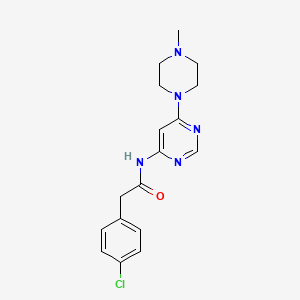

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-31020028 and belongs to the class of pyrrole derivatives.

Aplicaciones Científicas De Investigación

Oxidative Dealkylation of Tertiary Amides

This study focuses on the oxidative dealkylation of tertiary amides like N-(But-3-enyl)-N-methylbenzamide. The research investigates mechanistic aspects of microsomal oxidation by rat liver microsomes, offering insights into dealkylation processes that could relate to the metabolic fate of benzamide derivatives in biological systems (Iley & Tolando, 2000).

Tritium Labeling of Benzamide Derivatives

This study presents the synthesis and characterization of tritium-labeled benzamide derivatives, highlighting the process of tritium/hydrogen exchange. Such labeling techniques are essential for tracking the distribution and metabolism of drugs in the body, potentially applicable to understanding the behavior of complex benzamide compounds in vivo (Hong et al., 2015).

Neuroleptic Agents and Avoidance-Suppressing Effects

Research on potent neuroleptic agents of the benzamide derivative type explored changes in the discriminated avoidance response in rats. Findings from such studies could shed light on the neurological effects of benzamide derivatives, including potential applications in psychiatric and neurological disorders (Kuribara & Tadokoro, 2004).

Microsomal Demethylation and Metabolism

Investigations into the microsomal demethylation of N,N-dimethylbenzamides provide a detailed look at the metabolic pathways of these compounds, including the formation of N-methylbenzamides and formaldehyde. Such studies are critical for understanding the detoxification and biotransformation processes of benzamide derivatives in the liver (Constantino, Rosa, & Iley, 1992).

Propiedades

IUPAC Name |

N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O/c1-19-11-13-23(14-12-19)25(30)27-17-24-20(2)21(3)29(18-22-9-5-4-6-10-22)26(24)28-15-7-8-16-28/h4-16H,17-18H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHALWFJSQSKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=C(N(C(=C2C)C)CC3=CC=CC=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

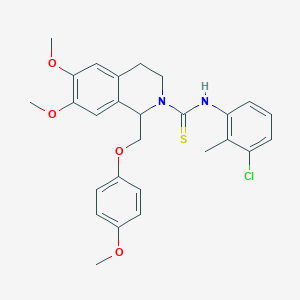

![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)

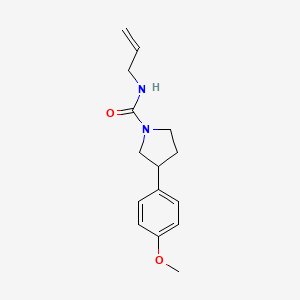

![5-[3-[4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2645939.png)

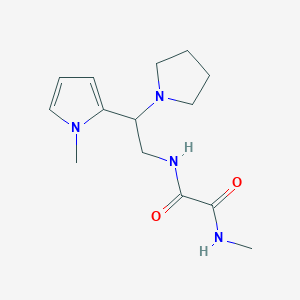

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)

![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2645948.png)

![(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B2645952.png)